

Technical Support Center: Phthalyl Alcohol (Benzene-1,2-dimethanol) Reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,2-Benzenedimethanol*

Cat. No.: *B1213519*

[Get Quote](#)

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and reaction protocols for Phthalyl alcohol, also known as Benzene-1,2-dimethanol.

Frequently Asked Questions (FAQs)

Q1: What is Phthalyl alcohol and what are its common synonyms?

A1: Phthalyl alcohol is an organic compound with the chemical formula $C_6H_4(CH_2OH)_2$. It consists of a benzene ring with two adjacent hydroxymethyl ($-CH_2OH$) groups.[\[1\]](#)[\[2\]](#)[\[3\]](#) It is a raw material used in chemical synthesis.[\[1\]](#)[\[3\]](#) Common synonyms include:

- **1,2-Benzenedimethanol**[\[1\]](#)[\[2\]](#)[\[3\]](#)
- 1,2-Bis(hydroxymethyl)benzene[\[2\]](#)
- o-Xylene- α,α' -diol[\[2\]](#)
- o-Xylylene Glycol[\[2\]](#)

Q2: What are the primary hazards associated with Phthalyl alcohol?

A2: Phthalyl alcohol is considered hazardous. The primary hazards include:

- Skin irritation[\[4\]](#)[\[5\]](#)

- Serious eye irritation[4][5][6]
- May cause respiratory irritation[4][5]
- It is harmful if swallowed.[6]

Q3: What personal protective equipment (PPE) is required when handling Phthalyl alcohol?

A3: Appropriate PPE must be worn to prevent exposure.[7] This includes:

- Eye/Face Protection: Chemical splash goggles or a face shield in combination with safety glasses.[5]
- Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4]
- Body Protection: A lab coat, long sleeves, and closed-toe shoes.[6]
- Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[4][5] For situations with high airborne concentrations, a respirator may be necessary.[7]

Handling and Storage

Q4: How should Phthalyl alcohol be stored?

A4: Phthalyl alcohol should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][6][8] It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][8]

Q5: What are the proper disposal procedures for Phthalyl alcohol waste?

A5: Chemical waste must be disposed of in accordance with local, state, and federal regulations.[4][5] Do not mix with other waste.[4] Uncleaned containers should be handled as if they contain the product itself.[4]

Emergency Procedures

Q6: What should I do in case of accidental contact with Phthalyl alcohol?

A6:

- Eye Contact: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[4][5][6]
- Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[4][5]
- Inhalation: Move the person to fresh air. If the person feels unwell, call a poison center or doctor.[4][5]
- Ingestion: If swallowed, rinse the mouth and immediately have the victim drink water (two glasses at most). Consult a physician.[4][6]

Q7: How should a spill of Phthalyl alcohol be handled?

A7: For a small spill, ensure adequate ventilation, wear appropriate PPE, and sweep or vacuum up the solid material into a suitable container for disposal.[5][6][8] Avoid generating dust.[4][6][8] For larger spills, evacuate the area and contact emergency services.[5]

Quantitative Data

The following table summarizes key quantitative data for Phthalyl alcohol (Benzene-1,2-dimethanol).

Property	Value	Reference
Molecular Formula	C ₈ H ₁₀ O ₂	[2][3]
Molecular Weight	138.16 g/mol	[2]
Appearance	White to light yellow solid/powder	[1]
Melting Point	63-65 °C	
Boiling Point	145 °C at 3 mmHg	[1]
Solubility	Soluble in water, ether, ethanol, and benzene.	[1][3]
Stability	Stable under normal temperatures and pressures.	[1]
Incompatibilities	Strong oxidizing agents, acids, acid anhydrides, acid chlorides.	[6][8]
Toxicological Data	To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[4] Harmful if swallowed.	[6]

Experimental Protocols

Synthesis of Phthalyl alcohol (**1,2-Benzenedimethanol**) via Reduction of Phthalic Anhydride

This protocol describes a general method for synthesizing Phthalyl alcohol.

Materials:

- Phthalic anhydride
- Sodium borohydride

- Boron trifluoride diethyl etherate
- Tetrahydrofuran (THF)
- Diethyl ether
- Water
- Anhydrous potassium carbonate
- Nitrogen gas supply
- Two multi-necked reaction vessels, stirring apparatus, cooling bath, rotary evaporator

Procedure:

- Prepare the Reducing Agent: In a 2-liter, 4-necked reaction vessel, charge 44.6 g of sodium borohydride and 0.75 L of THF. Cool the mixture to 0-5°C.
- Slowly add 0.185 L of boron trifluoride diethyl etherate to the sodium borohydride slurry.
- Prepare the Phthalic Anhydride Slurry: In a separate 3-liter, 4-necked reaction vessel, place 148 g of phthalic anhydride and 0.25 L of THF. Cool this slurry to 0-5°C using an ice/water bath.
- Reaction: Transfer the sodium borohydride-boron trifluoride reaction mixture to the phthalic anhydride slurry under a nitrogen atmosphere over 1.5 hours, maintaining the temperature between 5-10°C.
- After the addition is complete, stir the reaction mixture for 12 hours at 20°C.
- Workup:
 - Carefully add 0.25 L of water dropwise over one hour.
 - Add 1 L of diethyl ether.

- Saturate the aqueous layer with anhydrous potassium carbonate and then separate the organic layer.
- Extract the aqueous layer twice with 0.25 L of diethyl ether each time.
- Purification:
 - Combine all organic extracts and dry them over anhydrous potassium carbonate.
 - Filter the solution and concentrate it on a rotary evaporator.
 - The resulting product is 1,2-benzene dimethanol as a crystalline solid.

Troubleshooting Guide

Problem: Low or No Product Yield in Oxidation Reactions (e.g., oxidation to phthalaldehyde)

- Possible Cause 1: Inactive Oxidizing Agent.
 - Solution: Oxidizing agents like PCC or those based on chromium can degrade over time. Use a fresh bottle of the reagent or test its activity on a reliable substrate.
- Possible Cause 2: Over-oxidation.
 - Solution: Primary alcohols can be oxidized first to aldehydes and then further to carboxylic acids.^{[9][10]} If the desired product is the aldehyde, use a milder oxidizing agent like pyridinium chlorochromate (PCC) and avoid aqueous conditions.^{[9][11]} Distilling the aldehyde as it forms can also prevent over-oxidation.^[10]
- Possible Cause 3: Catalyst Deactivation.
 - Solution: In catalytic oxidations, the catalyst can be poisoned by impurities or deactivated by reaction byproducts.^[12] Ensure all glassware is clean and reactants are pure. Consider catalyst regeneration if applicable.^[12]
- Possible Cause 4: Incomplete Reaction.

- Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.

Problem: Formation of Side Products

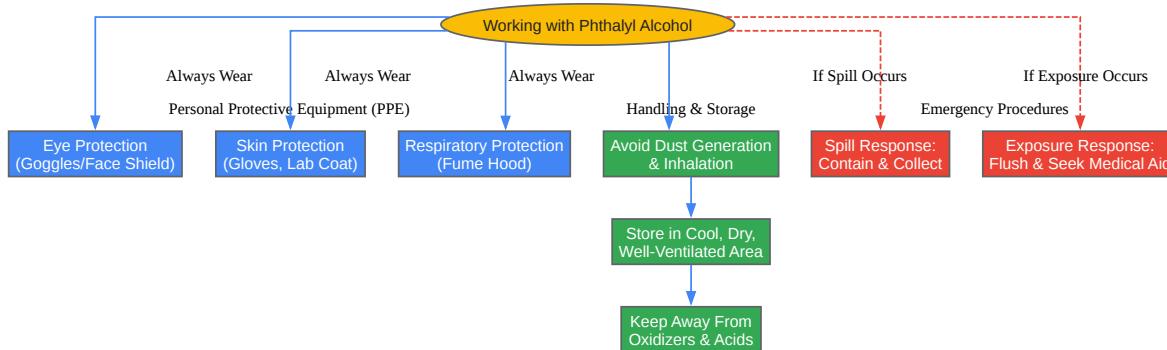
- Possible Cause 1: Reaction with Solvent.

- Solution: Ensure the solvent is inert under the reaction conditions. For example, in oxidations, avoid using alcohol-based solvents that can also be oxidized.

- Possible Cause 2: Formation of Benzoic Acid.

- Solution: In some oxidation reactions of benzyl alcohol derivatives, benzoic acid can form as a byproduct, which can adsorb onto the catalyst or support material, making it difficult to detect in the liquid phase.[13]

- Possible Cause 3: Ester Formation.


- Solution: Under certain conditions, especially in the presence of a base, the product aldehyde can react with the starting alcohol to form a benzyl benzoate ester.[12]

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of Phthalyl alcohol.

[Click to download full resolution via product page](#)

Caption: Safety precautions for handling Phthalyl alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 1,2-Benzenedimethanol | C8H10O2 | CID 69153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Benzenedimethanol, 97% | Fisher Scientific [fishersci.ca]

- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. 612-14-6 Cas No. | (Benzene-1,2-diyl)dimethanol | Apollo [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. crab.rutgers.edu [crab.rutgers.edu]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Alcohol Reactivity [www2.chemistry.msu.edu]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Technical Support Center: Phthalyl Alcohol (Benzene-1,2-dimethanol) Reactions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1213519#handling-and-safety-precautions-for-phthalyl-alcohol-reactions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com